molecular formula C12H16Br2O B6292102 1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene CAS No. 2643368-02-7

1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene

Cat. No.: B6292102
CAS No.: 2643368-02-7
M. Wt: 336.06 g/mol
InChI Key: JPDNCTYWYFLBHH-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a tert-butyl group, and an ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene typically involves the bromination of a precursor compound. One common method is the bromination of 5-(tert-butyl)-2-ethoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the ethoxy and tert-butyl groups can influence the compound’s lipophilicity and steric properties. These interactions can affect the compound’s binding affinity and specificity towards biological targets, potentially modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and physical properties. The presence of both bromine atoms and the ethoxy group allows for diverse chemical transformations, while the tert-butyl group provides steric hindrance that can influence reaction selectivity and stability .

Properties

IUPAC Name

1,3-dibromo-5-tert-butyl-2-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Br2O/c1-5-15-11-9(13)6-8(7-10(11)14)12(2,3)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDNCTYWYFLBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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